molecular formula C22H20N2O4S2 B2879310 2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido CAS No. 2097935-68-5

2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido

Cat. No. B2879310
M. Wt: 440.53
InChI Key: QSTQACHVTUZHPA-UHFFFAOYSA-N
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Description

2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido is a useful research compound. Its molecular formula is C22H20N2O4S2 and its molecular weight is 440.53. The purity is usually 95%.
BenchChem offers high-quality 2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Sulfonamide-derived compounds, including those similar in structure to 2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido, have been synthesized and characterized. These compounds and their transition metal complexes have been studied for their bonding, structure, and potential applications. For example, a study detailed the synthesis, characterization, and biological evaluation of sulfonamide-derived ligands and their metal complexes, revealing moderate to significant antibacterial activity and good antifungal activity against various strains (Chohan & Shad, 2011).

Biological and Medicinal Applications

Research has explored the biological and medicinal applications of sulfonamide derivatives, including their antimicrobial activity. Novel thiourea, hydrazine, fused pyrimidine, and 2-(4-substituted)anilinobenzoazole derivatives containing sulfonamido moieties have been synthesized and tested for their antimicrobial properties. These studies indicate potential applications in developing new antibacterial agents (El-Gaby et al., 2002).

Environmental and Catalytic Applications

The environmental decontamination potential of sulfonamide derivatives has been investigated, particularly in the context of activating peroxydisulfate (PDS) with iron (II) to produce sulfate radical for contaminant degradation. This research suggests that sulfonamide compounds, through their interaction with metal ions, can play a role in environmental remediation technologies (Wang et al., 2018).

Surface-Active Properties

Sulfobetaine-type zwitterionic gemini surfactants, which can be considered structurally similar to the compound due to their sulfonamide components, have been synthesized and their surface-active properties analyzed. These studies provide insights into the physicochemical characteristics and potential applications of such compounds in industries requiring surfactants with specific properties (Yoshimura et al., 2006).

Safety And Hazards

The safety and hazards of a specific compound depend on its exact structure and properties. Without specific studies on “2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido”, it’s difficult to provide accurate information.


Future Directions

The field of oxazole derivatives is a promising area of research in medicinal chemistry1. Future directions may include the synthesis of new oxazole derivatives and the exploration of their biological activities.


properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S2/c1-15-24-21(13-28-15)17-6-8-20(9-7-17)30(26,27)23-12-22(25)18-4-2-16(3-5-18)19-10-11-29-14-19/h2-11,13-14,22-23,25H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTQACHVTUZHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido

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